SAHA-BPyne

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

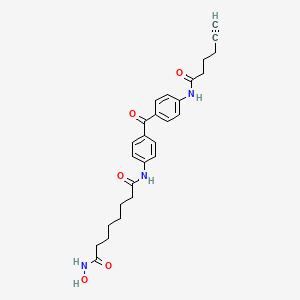

SAHA-BPyne is an activity-based protein profiling (ABPP) probe for detecting HDAC activity . It covalently labels the proximal proteins through a photoactivation . This compound inhibits HDAC activity in HeLa nuclear lysate with an IC50 of less than 5 μM .

Synthesis Analysis

This compound contains structural elements of the general HDAC inhibitor suberoylanilide hydroxamic acid (SAHA), as well as benzophenone and alkyne moieties to effect covalent modification and enrichment of HDACs .Molecular Structure Analysis

The molecular formula of this compound is C27H31N3O5 . The formal name is N1-hydroxy-N8-[4-[4-[ (1-oxo-5-hexyn-1-yl)amino]benzoyl]phenyl]-octanediamide .Chemical Reactions Analysis

This compound labels HDAC complex proteins both in proteomes at 100 nM and in live cells at 500 nM . It demonstrates an IC50 value of 3 μM for inhibition of HDAC activity in HeLa cell nuclear lysates in an HDAC activity assay .Physical And Chemical Properties Analysis

The molecular weight of this compound is 477.55 . It is soluble in DMSO and methanol at 5 mg/ml .Applications De Recherche Scientifique

Profilage Protéomique des Complexes d'Histone Déacétylase

SAHA-BPyne est utilisé comme une sonde chimique dirigée vers le site actif pour le profilage des Histone Déacétylases (HDAC) dans les protéomes natifs et les cellules vivantes {svg_1}. Il contient des éléments structuraux de l'inhibiteur général des HDAC, l'acide subéroyl-anilide hydroxamique (SAHA), ainsi que des parties benzophénone et alkyne pour effectuer une modification covalente et un enrichissement des HDAC {svg_2}.

Profilage des Protéines Associées aux HDAC

De nombreuses protéines associées aux HDAC ont également été enrichies par this compound, même après la dénaturation des protéomes marqués par la sonde {svg_3}. Cela indique que certaines protéines associées aux HDAC sont directement modifiées par this compound, les plaçant à proximité des sites actifs des HDAC où elles seraient prêtes à réguler la reconnaissance des substrats et l'activité {svg_4}.

Analyse des Modèles de Maladie

This compound peut être utilisé pour mesurer les différences de contenu en HDAC et d'assemblage de complexes dans les modèles de maladies humaines {svg_5}. Cela peut fournir des informations précieuses sur le rôle des HDAC dans diverses maladies {svg_6}.

Applications de la Chimie Click

This compound contient une étiquette alkyne, qui peut être utilisée dans des réactions de liaison, connues sous le nom de chimie click {svg_7}. Ces réactions se caractérisent par une grande fiabilité et une spécificité élevées des réactions de bioconjugaison azide-alkyne {svg_8}.

Mécanisme D'action

Mode of Action

SAHA-BPyne interacts with its targets by covalently labeling the proximal proteins through a photoactivation . This compound contains structural elements of the general HDAC inhibitor suberoylanilide hydroxamic acid (SAHA), as well as benzophenone and alkyne moieties to effect covalent modification and enrichment of HDACs . It inhibits HDAC activity in HeLa nuclear lysate with an IC50 of less than 5 μM .

Biochemical Pathways

This compound affects the HDAC pathway, which plays a critical role in transcriptional activation and repression . By inhibiting HDAC activity, this compound can influence gene expression. Additionally, it has been found to suppress the c-Myc/CCL1 pathway in glioma stem cells .

Pharmacokinetics

It’s known that this compound labels hdac complex proteins both in proteomes at 100 nm and in live cells at 500 nm , suggesting that it can penetrate cell membranes and interact with intracellular targets.

Result of Action

The molecular effects of this compound include the covalent labeling of proximal proteins through photoactivation, leading to the inhibition of HDAC activity . On a cellular level, this results in changes in gene expression and potentially influences cell differentiation, proliferation, and survival .

Action Environment

The action of this compound can be influenced by various environmental factors. Therefore, the cellular environment and the presence of other proteins and cofactors can significantly influence the action, efficacy, and stability of this compound .

Orientations Futures

Analyse Biochimique

Biochemical Properties

SAHA-BPyne plays a significant role in biochemical reactions, particularly in the inhibition of HDAC activity. It binds directly to the catalytic site of the enzyme, thereby blocking substrate access . This interaction with HDACs is crucial in regulating gene expression and cellular functions.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to inhibit HDAC activity in HeLa cell nuclear lysates . This inhibition influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with HDACs at the molecular level. It binds directly to the catalytic site of the enzyme, thereby blocking substrate access . This binding interaction results in the inhibition of HDAC activity, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound labels HDAC complex proteins both in proteomes at 100 nM and in live cells at 500 nM .

Propriétés

IUPAC Name |

N-[4-[4-(hex-5-ynoylamino)benzoyl]phenyl]-N'-hydroxyoctanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O5/c1-2-3-6-9-24(31)28-22-16-12-20(13-17-22)27(34)21-14-18-23(19-15-21)29-25(32)10-7-4-5-8-11-26(33)30-35/h1,12-19,35H,3-11H2,(H,28,31)(H,29,32)(H,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTATGLVGGHVIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does SAHA-BPyne interact with HDACs and what are the downstream effects of this interaction?

A1: this compound functions as an "activity-based probe" [, ], meaning it specifically targets active HDAC enzymes. It incorporates structural features of suberoylanilide hydroxamic acid (SAHA), a known HDAC inhibitor, to bind to the enzyme's active site.

Q2: What makes this compound particularly effective for profiling HDACs in live cells compared to other similar probes?

A2: While several probes demonstrate potent HDAC inhibition and labeling capabilities in prepared proteomes, this compound exhibits superior performance specifically in live cells []. Interestingly, this enhanced efficacy isn't solely attributed to its binding affinity for HDACs.

Q3: How has this compound been used to study HDAC activity in a disease model?

A3: this compound has been successfully employed to compare HDAC1 activity and expression levels in cancer cells treated with parthenolide, a cytotoxic agent []. This demonstrates the utility of this compound as a tool for studying HDAC function in a disease context and highlights its potential for future investigations into HDAC activity in various biological systems and disease models.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)

![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)

![1H-Indole-1-propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-5-fluoro-alpha-hydroxy-alpha-methyl-, (alphaR)-](/img/structure/B610603.png)